Cytotoxicity Against Murine Leukemia: N-Feruloylpiperidine vs. N-Feruloylmorpholine and p-Coumaryl Morpholine
In a controlled MTT cytotoxicity assay against P-388 murine leukemia cells, N-feruloylpiperidine (denoted 5a) exhibited an IC50 of 46.67 µg/mL, demonstrating a 1.22-fold higher potency than its direct morpholine analog N-feruloylmorpholine (5b, IC50 = 57.10 µg/mL) [1]. Both feruloyl amides were 2.4- to 2.95-fold less potent than the p-coumaryl morpholine reference compound (IC50 = 19.35 µg/mL), confirming that the methoxy substituent on the aromatic ring attenuates rather than enhances cytotoxicity within this scaffold series [1]. The direct chemical difference—replacement of the piperidine ring with a morpholine ring—produces a measurable 18.3% loss in cytotoxic efficacy, attributable to the electron-withdrawing morpholine oxygen reducing the electron density on the amide nitrogen and consequently altering the Michael acceptor reactivity of the α,β-unsaturated carbonyl system [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against P-388 murine leukemia cells |
|---|---|
| Target Compound Data | IC50 = 46.67 µg/mL (N-feruloylpiperidine, compound 5a) |
| Comparator Or Baseline | IC50 = 57.10 µg/mL (N-feruloylmorpholine, 5b); IC50 = 19.35 µg/mL (p-coumaryl morpholine) |
| Quantified Difference | N-feruloylpiperidine is 1.22-fold more potent than N-feruloylmorpholine; 0.41-fold as potent as p-coumaryl morpholine (i.e., 2.41-fold less active). |
| Conditions | MTT assay; P-388 murine leukemia cell line; incubation time and concentration range as specified by Firdaus et al. (2017); compounds synthesized via acetylation–chlorination–amidation–deacetylation route with identity confirmed by FTIR and NMR. |
Why This Matters
For oncology screening programs evaluating cinnamamide derivatives, this head-to-head comparison establishes N-feruloylpiperidine as the superior-performing amide within the ferulic acid–cyclic amine pair, making it the appropriate procurement choice over the morpholine analog whenever maximal cytotoxic potency is the primary endpoint.
- [1] Firdaus, Husain, D.R., Naid, T., Seniwati, Soekamto, N., Sumarna, S., & Islam, M.F. (2017). Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity against P-388 Leukemia Cells. International Journal of ChemTech Research, 10(1), 27-33. View Source
